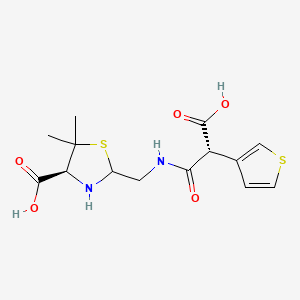
Monodecarboxy Ticarcilloic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monodecarboxy Ticarcilloic Acid is a unique organic compound belonging to the carboxylic acid family Carboxylic acids are characterized by the presence of a carboxyl group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: Monodecarboxy Ticarcilloic Acid can be synthesized through several methods commonly used for carboxylic acids. One approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield the corresponding carboxylic acid .
Industrial Production Methods: In industrial settings, this compound can be produced via the carboxylation of Grignard reagents. This process involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: Monodecarboxy Ticarcilloic Acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be further oxidized to form carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxyl group into other functional groups such as esters, amides, and acid chlorides
Biological Activity
Monodecarboxy Ticarcilloic Acid (MDTCA) is a derivative of Ticarcillin, which belongs to the beta-lactam class of antibiotics. This compound has garnered attention due to its biological activity and its implications in antibiotic research and development. The following sections explore its synthesis, biological interactions, and comparative analysis with related compounds.
Synthesis and Structural Characteristics
MDTCA can be synthesized through partial hydrolysis of Ticarcillin under controlled conditions. This method allows for the isolation of MDTCA while preserving its structural integrity. The compound features a carboxylic acid functional group, which is crucial for its biological activity, particularly in its interactions with bacterial enzymes.
Biological Activity
MDTCA's biological activity is primarily linked to its interactions with bacterial enzymes, particularly those involved in the resistance mechanisms against beta-lactam antibiotics. While MDTCA shares some properties with Ticarcillin, it exhibits lower potency, resulting in different interaction profiles with bacterial targets. This distinction is vital for understanding antibiotic efficacy and resistance.
Key Biological Interactions
- Interaction with Beta-lactamases : MDTCA has been studied for its ability to interact with beta-lactamase enzymes produced by bacteria, which are responsible for antibiotic resistance.
- Antimicrobial Activity : Although MDTCA is not used therapeutically, it serves as a reference compound in studies aimed at improving the stability and effectiveness of beta-lactam antibiotics.
Comparative Analysis
The following table compares MDTCA with other related compounds within the beta-lactam class:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Ticarcillin | Carboxypenicillin | High against gram-negative bacteria | Broad-spectrum activity |
| Ampicillin | Aminopenicillin | High against gram-positive bacteria | Extended spectrum due to amino group |
| Piperacillin | Ureidopenicillin | Broad-spectrum | Enhanced activity against resistant strains |
| Cloxacillin | Isoxazolyl penicillin | Effective against staphylococci | Resistant to penicillinase |
| This compound | Carboxypenicillin | Lower potency against gram-negative | Impurity providing insights into degradation |
Case Studies and Research Findings
Research on MDTCA has primarily focused on its role as an impurity in Ticarcillin formulations. Some key findings from studies include:
- Stability Studies : Investigations have shown that MDTCA can provide insights into the degradation pathways of beta-lactam antibiotics, highlighting how impurities can affect the overall stability of pharmaceutical formulations.
- Resistance Mechanisms : Studies have indicated that understanding the interaction profiles of MDTCA may lead to better strategies for overcoming bacterial resistance to beta-lactam antibiotics.
Properties
Molecular Formula |
C14H18N2O5S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4S)-2-[[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H18N2O5S2/c1-14(2)10(13(20)21)16-8(23-14)5-15-11(17)9(12(18)19)7-3-4-22-6-7/h3-4,6,8-10,16H,5H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)/t8?,9-,10+/m1/s1 |
InChI Key |
KWZDFBNRLLSPAZ-XVBQNVSMSA-N |
Isomeric SMILES |
CC1([C@@H](NC(S1)CNC(=O)[C@@H](C2=CSC=C2)C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)CNC(=O)C(C2=CSC=C2)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















